5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide
Overview
Description
5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is an organic compound with the molecular formula C8H9BrN2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom and a hydroxyethyl group in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide typically involves the bromination of pyridine derivatives followed by the introduction of the hydroxyethyl group. One common method includes:
Bromination: Starting with pyridine-2-carboxamide, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a light source.
Hydroxyethylation: The brominated intermediate is then reacted with ethylene oxide or ethylene glycol under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the hydroxyethyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of aldehydes or carboxylic acids from the hydroxyethyl group.
Reduction: Formation of de-brominated compounds or modified hydroxyethyl derivatives.
Scientific Research Applications
5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyethyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-hydroxyethyl)pyridine-3-carboxamide
- 5-bromo-2-methoxypyridine-3-carboxylic acid
- 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Uniqueness
5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide is unique due to the specific positioning of the bromine atom and the hydroxyethyl group on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
5-bromo-N-(2-hydroxyethyl)pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-1-2-7(11-5-6)8(13)10-3-4-12/h1-2,5,12H,3-4H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWMNAFOKQYOPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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